molecular formula C9H15F2NO2 B567059 Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate CAS No. 1354792-75-8

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B567059
CAS No.: 1354792-75-8
M. Wt: 207.221
InChI Key: NHKSMFCAJROIRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated synthesis, and the use of advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate include other azetidine derivatives and fluorinated compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoromethyl group and the tert-butyl ester moiety. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKSMFCAJROIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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